molecular formula C19H17NO2 B362858 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid CAS No. 50733-96-5

2-(4-Isopropylphenyl)quinoline-4-carboxylic acid

Cat. No. B362858
CAS RN: 50733-96-5
M. Wt: 291.3g/mol
InChI Key: JVPIOGXNTJWFNP-UHFFFAOYSA-N
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Description

“2-(4-Isopropylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 50733-96-5 and a molecular weight of 291.35 . It has a linear formula of C19H17NO2 .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of research in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear formula of C19H17NO2 .


Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .

Scientific Research Applications

Structural Analysis and Spectral Characterization

Quinoline derivatives, including 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their structural properties. One notable study involved the crystal structure and spectral characterization of N-(4-acetylphenyl)quinoline-3-carboxamide, a derivative closely related to quinoline carboxylic acid. This compound was analyzed through FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, and its 3D structure was confirmed by single crystal X-ray diffraction. The study emphasized the importance of N–H•••O and C–H•••O hydrogen bond interactions in the crystal packing, providing valuable insights into the molecular geometry and interactions of quinoline derivatives (Polo-Cuadrado et al., 2021).

Synthesis and Biological Activity

Derivatives of quinoline-4-carboxylic acid, akin to this compound, have demonstrated notable anti-inflammatory and analgesic activities. A study focused on the synthesis of esters and substituted amides of quinoline-2-carboxylic acid by reacting quinoline-2-carboxylic acid chloride with phenol or arylamine. The synthesized compounds underwent thorough structural confirmation using spectroscopic data and were evaluated for their biological activities, comparing their anti-inflammatory and analgesic effects with the standard drug diclofenac sodium (Boyarshinov et al., 2017).

Supramolecular Complexes and Luminescence Properties

Quinoline derivatives have also been utilized in the synthesis of supramolecular complexes with remarkable luminescence properties. A study synthesized coordination complexes with quinoline-2-carboxylate ion, exploring their structural characteristics through IR and single crystal X-ray diffraction. The study not only detailed the different hydrogen-bonding net structures but also investigated the luminescence and electrochemical properties of these complexes. This research provides a pathway for the potential use of quinoline-2-carboxylic acid derivatives in the design of biological labels (Pan et al., 2014).

Future Directions

The future directions in the research of “2-(4-Isopropylphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, their potential as enzyme inhibitors, and their applications in medicinal chemistry .

properties

IUPAC Name

2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPIOGXNTJWFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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